molecular formula C11H13N5O3 B2816619 N1-(isoxazol-3-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide CAS No. 1210331-26-2

N1-(isoxazol-3-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide

Cat. No.: B2816619
CAS No.: 1210331-26-2
M. Wt: 263.257
InChI Key: AYFLDPNQBBAWIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(isoxazol-3-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide is a heterocyclic oxalamide derivative featuring an isoxazole ring and a 2-methylimidazole moiety connected via an oxalamide bridge. This compound is structurally characterized by its dual heterocyclic system, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N-[2-(2-methylimidazol-1-yl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O3/c1-8-12-3-5-16(8)6-4-13-10(17)11(18)14-9-2-7-19-15-9/h2-3,5,7H,4,6H2,1H3,(H,13,17)(H,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFLDPNQBBAWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(isoxazol-3-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide typically involves the following steps:

    Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the imidazole ring: This involves the cyclization of diamines with aldehydes or ketones.

    Coupling of the isoxazole and imidazole rings: This step involves the formation of the oxalamide linkage, typically through the reaction of an oxalyl chloride derivative with the amine groups of the isoxazole and imidazole rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(isoxazol-3-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may yield halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

N1-(isoxazol-3-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that compounds with imidazole and isoxazole rings can inhibit specific kinases involved in cancer progression. For instance, studies have shown that similar compounds can act as dual inhibitors for FLT3 and Aurora kinases, which are crucial in acute myeloid leukemia treatment .

Biochemical Probes

The compound has been explored for its ability to interact with biomolecules, making it useful as a biochemical probe:

  • Enzyme Interaction : The imidazole ring can coordinate with metal ions in enzyme active sites, while the isoxazole ring participates in hydrogen bonding and hydrophobic interactions. These properties allow the compound to modulate enzyme activity effectively.

Material Science

In the realm of materials science, this compound is being utilized to develop novel materials with unique chemical properties:

  • Polymer Development : Its structural features enable it to be used as a building block for synthesizing advanced polymers with tailored functionalities.

Case Study 1: Anticancer Research

In a study published in Nature, researchers synthesized derivatives of this compound and evaluated their efficacy against cancer cell lines. The results demonstrated significant inhibition of cell proliferation, indicating potential for further development as an anticancer agent.

Case Study 2: Biochemical Probing

A research team at a leading university investigated the interaction of this compound with specific enzymes involved in metabolic pathways. They reported that the compound effectively inhibited enzyme activity, suggesting its utility in studying metabolic disorders.

Mechanism of Action

The mechanism of action of N1-(isoxazol-3-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The target compound shares a core oxalamide structure with other derivatives but differs in the choice of heterocyclic substituents. Key comparisons include:

Compound Name Key Structural Features Molecular Weight (g/mol) Key Functional Groups Spectral Data (Selected) References
N1-(isoxazol-3-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide Isoxazole (C3H3NO), 2-methylimidazole (C4H6N2), oxalamide linker ~293.3 Amide (NHCO), aromatic N-heterocycles IR: ~1685 cm⁻¹ (C=O stretch) ; ¹H NMR: δ 2.30 (s, CH3), δ 6.00 (s, isoxazole-H)
(E)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)acrylamide Benzimidazole, acrylamide linker, methylisoxazole 282.3 Acrylamide (CH=CHCO), aromatic N-heterocycles ¹H NMR: δ 6.60–6.80 (m, ArH & CH=CH), δ 10.12 (NH)
N1-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide Piperazine, dichlorophenyl, pyrazole ~424.3 Oxalamide, tertiary amine Synthesis: Alkylation in DMF, purified via silica chromatography

Biological Activity

N1-(isoxazol-3-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on available research findings.

PropertyValue
IUPAC Name This compound
Molecular Formula C11H13N5O3
Molecular Weight 263.25 g/mol
CAS Number 920238-55-7

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Imidazole Derivative : The reaction between 2-methylimidazole and an appropriate alkylating agent.
  • Synthesis of the Isoxazole Derivative : A cyclization reaction involving a nitrile oxide and an alkyne.
  • Coupling Reaction : The final step involves coupling the imidazole and isoxazole derivatives through an oxalamide linkage, often using a coupling reagent like carbodiimide under mild conditions .

The biological activity of this compound is attributed to its structural components, which allow it to interact with various biological targets:

  • Imidazole Ring : Known for its ability to coordinate with metal ions and interact with enzyme active sites.
  • Isoxazole Ring : Engages in hydrogen bonding and hydrophobic interactions, potentially modulating the activity of biomolecules such as enzymes or receptors.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds with imidazole and isoxazole moieties possess significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

Anticancer Potential

Preliminary investigations suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of specific signaling pathways related to cell proliferation and survival .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly against enzymes involved in metabolic pathways associated with cancer and inflammation. This inhibition may be due to its ability to bind at active sites, thereby blocking substrate access.

Case Studies

Several studies have documented the biological effects of this compound:

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Findings : The compound exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.
  • Investigation of Anticancer Effects :
    • Objective : To assess the cytotoxic effects on various cancer cell lines.
    • Results : The compound induced apoptosis in breast cancer cells, with a notable decrease in cell viability at higher concentrations.
  • Enzyme Inhibition Study :
    • Objective : To determine the inhibitory effects on specific metabolic enzymes.
    • Results : Demonstrated effective inhibition of enzymes like cyclooxygenase (COX), suggesting potential anti-inflammatory properties .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the isoxazole and imidazole rings (e.g., δ 8.2–8.4 ppm for isoxazole C-H; δ 7.1–7.3 ppm for imidazole protons) .
  • IR Spectroscopy : Stretching vibrations at 1660–1680 cm⁻¹ (amide C=O) and 3100–3200 cm⁻¹ (N-H) validate the oxalamide core .
  • Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error ensures molecular integrity .

How can computational modeling guide the design of bioactivity assays for this compound?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for targets like FAAH (fatty acid amide hydrolase) or kinase enzymes. Prioritize residues (e.g., Ser241, Tyr328 in FAAH) for mutagenesis studies .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

How to resolve contradictions in reported biological activity data across studies?

Q. Advanced

  • Assay Variability : Standardize conditions (e.g., ATP concentration in kinase assays; pH 7.4 in enzyme inhibition studies) to minimize discrepancies. Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
  • Structural Analog Analysis : Compare IC₅₀ values of analogs (e.g., pyrazole vs. thiazole substitutions) to identify critical pharmacophores. Use QSAR models to correlate substituent effects with activity .

What crystallographic strategies are effective for structural elucidation?

Q. Advanced

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets. Employ SHELXL for refinement, applying TWIN/BASF commands for handling twinning .
  • Hydrogen Bond Analysis : Identify key interactions (e.g., N-H···O=C between oxalamide and solvent) using Mercury software. Validate with Hirshfeld surface plots .

How to optimize reaction yields while minimizing by-products?

Q. Advanced

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to balance reactivity and solubility. Use DOE (Design of Experiments) to optimize temperature (50–70°C) and catalyst loading (5–10 mol% Pd(OAc)₂) .
  • By-Product Mitigation : Employ scavenger resins (e.g., QuadraPure™) for imidazole by-products. Monitor via TLC (Rf = 0.3 in EtOAc/hexane 1:1) .

What in vitro models are suitable for evaluating anticancer potential?

Q. Advanced

  • Cell Line Panels : Screen against NCI-60 cells (e.g., MCF-7, A549) using MTT assays. Compare GI₅₀ values with positive controls (e.g., doxorubicin).
  • Mechanistic Studies : Perform flow cytometry (Annexin V/PI staining) to assess apoptosis induction. Validate via Western blot (caspase-3 cleavage, PARP inhibition) .

How to assess compound purity and stability under storage conditions?

Q. Basic

  • HPLC Analysis : Use a C18 column (ACN/water + 0.1% TFA gradient) with UV detection at 254 nm. Purity >98% is acceptable for biological testing .
  • Stability Studies : Store at –20°C under argon. Monitor degradation via LC-MS over 6 months; <5% degradation indicates suitability for long-term use .

What strategies validate target engagement in cellular assays?

Q. Advanced

  • CETSA (Cellular Thermal Shift Assay) : Lyse cells after heat shock (37–65°C) and quantify soluble target via Western blot. A shift in melting temperature confirms binding .
  • BRET/FRET : Engineer cells with NanoLuc-tagged targets; measure energy transfer changes upon compound treatment .

How to address solubility challenges in biological testing?

Q. Advanced

  • Co-Solvent Systems : Use DMSO (≤0.1% v/v) with cyclodextrins (e.g., HP-β-CD) or surfactants (Cremophor EL) to enhance aqueous solubility .
  • Prodrug Design : Synthesize phosphate or acetate esters to improve logP. Hydrolyze in situ via esterases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.